molecular formula C28H25N3S B10926326 2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Cat. No.: B10926326
M. Wt: 435.6 g/mol
InChI Key: WKMMKLBEGIMHMC-UHFFFAOYSA-N
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Description

2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is a complex organic compound that features a pyrazole ring substituted with dimethylphenyl groups and a thiazole ring substituted with a phenyl group

Preparation Methods

The synthesis of 2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a diketone, such as 3,4-dimethylacetophenone, under acidic conditions.

    Substitution on the pyrazole ring: The pyrazole ring is then substituted with 3,4-dimethylphenyl groups through electrophilic aromatic substitution reactions.

    Formation of the thiazole ring: The thiazole ring is synthesized by reacting a thioamide with an α-haloketone, followed by cyclization.

    Coupling of the pyrazole and thiazole rings: The final step involves coupling the substituted pyrazole ring with the thiazole ring under basic conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic rings.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the reactions.

Scientific Research Applications

2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

    Industrial Applications: It is explored for use in the synthesis of advanced materials, such as polymers and nanomaterials, with specific functional properties.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole can be compared with similar compounds, such as:

    2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole: This compound has a methyl group instead of a phenyl group on the thiazole ring, leading to different electronic and steric properties.

    2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-oxazole: The oxazole ring in place of the thiazole ring results in different reactivity and biological activity.

    2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-imidazole: The imidazole ring introduces additional nitrogen atoms, affecting the compound’s binding affinity and selectivity for molecular targets.

The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyrazole and thiazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H25N3S

Molecular Weight

435.6 g/mol

IUPAC Name

2-[3,5-bis(3,4-dimethylphenyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole

InChI

InChI=1S/C28H25N3S/c1-18-10-12-23(14-20(18)3)25-16-27(24-13-11-19(2)21(4)15-24)31(30-25)28-29-26(17-32-28)22-8-6-5-7-9-22/h5-17H,1-4H3

InChI Key

WKMMKLBEGIMHMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC=CC=C4)C5=CC(=C(C=C5)C)C)C

Origin of Product

United States

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